"Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" chemical properties
"Ethyl 6-bromo-triazolo[1,5-a]pyridine-2-carboxylate" chemical properties
An In-Depth Technical Guide to Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine ring.[4] This has led to the development of numerous derivatives with a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5]
Within this important class of compounds, Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate emerges as a particularly valuable synthetic intermediate. It possesses two distinct and strategically positioned functional groups: a bromine atom, ideal for cross-coupling reactions, and an ethyl ester, which can be readily modified. This dual functionality allows for the systematic and divergent synthesis of complex molecular architectures, making it a critical building block for generating compound libraries for drug screening and structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate. It is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its structure, properties, synthesis, reactivity, and potential applications.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and core physicochemical properties. These parameters govern its behavior in chemical reactions and biological systems.
Caption: 2D structure of Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ | [3] |
| Monoisotopic Mass | 268.97998 Da | [3] |
| SMILES | CCOC(=O)C1=NN2C=C(C=CC2=N1)Br | [3] |
| InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | [3] |
| InChIKey | YUZDMLVJWWDRAQ-UHFFFAOYSA-N |[3] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XlogP | 2.0 | [3] |
| Predicted CCS ([M+H]⁺, Ų) | 146.4 | [3] |
| Predicted CCS ([M+Na]⁺, Ų) | 160.8 | [3] |
| Predicted CCS ([M-H]⁻, Ų) | 150.8 |[3] |
Spectroscopic Characterization (Anticipated)
While published experimental spectra for this specific molecule are scarce, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The three aromatic protons on the fused pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm), with splitting patterns dictated by their coupling constants. The ethyl ester group will present as a quartet for the methylene protons (-OCH₂-) around δ 4.0-4.5 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm.
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¹³C NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon in the δ 160-170 ppm range. Aromatic carbons will appear between δ 110-150 ppm, with the carbon atom attached to the bromine (C6) being significantly influenced by the halogen's electronic effects. The two carbons of the ethyl group will be found in the upfield region.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with high accuracy. A key feature in the mass spectrum will be the isotopic pattern characteristic of a monobrominated compound, displaying two major peaks of nearly equal intensity (M and M+2) corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
**4.0 Synthesis and Reactivity
The synthetic utility of this compound stems from its accessible preparation and the versatile reactivity of its functional groups.
Proposed Synthetic Pathway
A common and effective method for constructing the[1][2][3]triazolo[1,5-a]pyridine scaffold involves the cyclization of an N-amino pyridinium salt or a related intermediate. A plausible route to the title compound begins with 2-amino-5-bromopyridine, which is converted into a reactive hydrazone intermediate that subsequently undergoes oxidative cyclization.
Caption: Proposed workflow for the synthesis of the title compound.
Protocol: Hypothetical Synthesis
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Step 1: Hydrazone Formation: To a solution of 2-amino-5-bromopyridine in a suitable solvent like ethanol, add a slight excess of an appropriate ethyl keto-ester derivative (e.g., ethyl 2-chloro-3-oxobutanoate).
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Step 2: Cyclization: After formation of the initial adduct, introduce a mild base such as potassium carbonate to neutralize the generated acid. An oxidizing agent, such as iodine or N-bromosuccinimide, is then added to facilitate the intramolecular oxidative C-N bond formation, leading to the aromatic triazolopyridine ring system.
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Step 3: Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess oxidant. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.
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Step 4: Characterization: The crude product is purified using column chromatography on silica gel. The final structure and purity are confirmed by NMR spectroscopy and mass spectrometry, verifying the anticipated spectral features.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a scaffold for diversification.
Caption: Key reactive sites and potential transformations of the title compound.
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Reactions at the C6-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This is the primary method for exploring SAR at this position.
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Reactions of the Ethyl Ester: The ester group offers another handle for modification. It can be easily hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol or converted directly into various amides.
Applications in Medicinal Chemistry and Drug Discovery
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a "privileged" structure in drug discovery.[4][5] Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate serves as a versatile starting material for accessing novel analogs for various therapeutic targets.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The triazolopyridine core is well-suited for this purpose, and modifications at the C6 and C2 positions are critical for achieving potency and selectivity.
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Intermediate for CNS-Active Agents: The scaffold has been explored for developing agents targeting central nervous system disorders. The lipophilicity and hydrogen bonding capacity can be fine-tuned via modifications at the reactive handles of the title compound.
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Building Block for Combinatorial Chemistry: Its dual functionality makes it an ideal substrate for creating large, diverse libraries of compounds. By systematically varying the substituents at both the C6 and C2 positions, chemists can rapidly explore chemical space to identify new hits and optimize lead compounds.
Conclusion
Ethyl 6-bromo-[1][2][3]triazolo[1,5-a]pyridine-2-carboxylate is more than just a single chemical entity; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its well-defined reactive sites—the bromo group amenable to cross-coupling and the modifiable ester function—provide a reliable and powerful toolkit for the modern drug discovery professional. While detailed experimental data remains somewhat limited in the public domain, its structural characteristics and predictable reactivity confirm its status as a high-value intermediate for the synthesis of novel and biologically active molecules.
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(Note: An illustrative image of the chemical structure with IUPAC numbering would be placed here in a full application note. For this text-based generation, please refer to the numbering in Table 2.)
